2-Oxocyclopentadecyl acetate
Description
2-Oxocyclopentadecyl acetate (C₁₇H₂₈O₃, molar mass: 280.4 g/mol) is a macrocyclic ester featuring a 15-membered cyclopentadecane ring with an oxo (keto) group at the 2-position and an acetate ester moiety. This compound is structurally significant due to its large ring size and functional groups, which influence its physical properties and applications. Potential applications of this compound include use in fragrance formulations (due to macrocyclic musk-like properties) and specialty polymers, though further research is needed to confirm these uses.
Properties
CAS No. |
98348-19-7 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(2-oxocyclopentadecyl) acetate |
InChI |
InChI=1S/C17H30O3/c1-15(18)20-17-14-12-10-8-6-4-2-3-5-7-9-11-13-16(17)19/h17H,2-14H2,1H3 |
InChI Key |
MJENDKFCDCLSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCCCCCCCCCCCC1=O |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis
Esters undergo hydrolysis to produce carboxylic acids and alcohols. For 2-Oxocyclopentadecyl acetate , hydrolysis would likely yield 2-oxocyclopentadecanol and acetic acid under:
Reduction
Esters can be reduced to alcohols using strong reducing agents:
-
LiAlH₄ : Reduces the ester to 2-oxocyclopentadecanol under anhydrous conditions.
-
Catalytic hydrogenation : Potential pathway, though not explicitly documented for this compound.
Transesterification
The ester group can exchange with another alcohol (R’OH) in the presence of catalysts like NaOMe or H₂SO₄ , forming a new ester (R’COOR) and the corresponding alcohol (R”OH) .
Reaction Mechanisms and Conditions
Structural and Stability Considerations
-
Acidic α-Carbon : The 2-oxo group (cyclopentadecyl ketone) may undergo keto-enol tautomerism, potentially stabilizing intermediates during reactions .
-
Thermal Stability : Esters generally exhibit moderate thermal stability, though prolonged heating may accelerate decomposition .
Research Gaps
The provided sources lack direct studies on This compound , highlighting the need for:
-
Kinetic studies on hydrolysis rates under varying pH.
-
Stability assessments of reduction products.
-
Applications in organic synthesis or material science.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Key Observations :
- Ring Size : this compound’s 15-membered ring distinguishes it from smaller analogs (e.g., cyclopentenyl or cyclohexyl derivatives), impacting volatility and solubility.
Key Observations :
Key Observations :
- Safety protocols for this compound should align with general ester guidelines (e.g., avoiding inhalation), though specific toxicological data are sparse.
Q & A
Q. How can researchers systematically identify 2-Oxocyclopentadecyl acetate in complex mixtures during synthesis optimization?
To confirm the presence of this compound, combine gas chromatography-mass spectrometry (GC-MS) for preliminary separation and identification, followed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural ambiguities. Cross-reference spectral data with published libraries (e.g., NIST Chemistry WebBook) and ensure purity via high-performance liquid chromatography (HPLC). Discrepancies in retention times or spectral peaks may indicate impurities or isomerization, necessitating iterative purification steps .
Q. What experimental design principles should guide the synthesis of this compound to minimize by-product formation?
Adopt a fractional factorial design to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For esterification reactions, monitor pH and water content rigorously to avoid hydrolysis. Use kinetic studies (e.g., time-resolved FTIR) to identify side reactions. Pilot-scale trials should precede full synthesis to validate scalability .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Design accelerated stability studies using Arrhenius modeling to predict degradation kinetics. Expose samples to controlled stressors (light, humidity, temperature) and analyze degradation products via LC-MS. Compare results with computational predictions (e.g., molecular dynamics simulations) to identify vulnerable functional groups .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported spectral data for this compound across literature sources?
Contradictions often arise from solvent effects or isotopic impurities. Perform solvent-correlated NMR studies to isolate solvent-induced shifts. Validate findings using density functional theory (DFT) calculations to predict chemical shifts and compare them with experimental data. Collaborative inter-laboratory reproducibility studies are critical to isolate instrument-specific biases .
Q. How can computational modeling improve the prediction of this compound’s reactivity in novel catalytic systems?
Leverage quantum mechanical/molecular mechanical (QM/MM) hybrid models to simulate reaction pathways. Parameterize models using experimental kinetic data (e.g., activation energies from DSC). Validate predictions with in-situ spectroscopic techniques (e.g., Raman or XAS) to observe transient intermediates .
Q. What strategies address the challenges of quantifying trace this compound in environmental matrices?
Develop a solid-phase microextraction (SPME) protocol paired with tandem mass spectrometry (MS/MS) for enhanced sensitivity. Use isotope-labeled analogs as internal standards to correct for matrix effects. Validate recovery rates via spike-and-recovery experiments across diverse matrices (e.g., soil, water) .
Q. How do stereochemical variations in this compound influence its biological activity, and what experimental frameworks test these effects?
Synthesize enantiomerically pure forms via chiral chromatography or asymmetric catalysis. Use cell-based assays (e.g., receptor-binding studies) to compare activity. Pair with molecular docking simulations to correlate stereochemistry with binding affinity. Statistical models (e.g., multivariate ANOVA) should account for batch-to-batch variability .
Methodological Best Practices
Q. How should researchers design studies to investigate the compound’s role in multi-step organic syntheses?
Adopt a modular reaction design approach, isolating each synthetic step for kinetic and mechanistic analysis. Use in-situ monitoring (e.g., ReactIR) to track intermediate formation. Document side reactions comprehensively in supplementary materials to support reproducibility .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in toxicological studies involving this compound?
Apply hierarchical Bayesian models to integrate heterogeneous datasets (e.g., in vitro and in vivo data). Use bootstrapping to estimate confidence intervals for EC₅₀ values. Transparently report outliers and leverage sensitivity analyses to assess model robustness .
Data Contradiction Management
Q. How can researchers reconcile discrepancies between computational predictions and experimental results for thermodynamic properties?
Systematically audit input parameters in computational models (e.g., force fields, basis sets). Replicate experiments under identical conditions, prioritizing standard reference materials for calibration. Publish negative results to refine community-wide datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
